Eldecalcitol vs. Alfacalcidol: 26% Relative Risk Reduction in Vertebral Fracture Over 36 Months
In a randomized, double-blind, active-comparator Phase III superiority trial (n=1054), eldecalcitol 0.75 μg/day reduced the 36-month incidence of vertebral fractures to 13.4% versus 17.5% for alfacalcidol 1.0 μg/day (hazard ratio 0.74; 90% CI 0.56–0.97), an absolute risk reduction of 4.1% and a relative risk reduction of 26% . Post-hoc analysis further demonstrated a marked reduction in wrist fractures: 1.1% for eldecalcitol versus 3.6% for alfacalcidol (hazard ratio 0.29; 95% CI 0.11–0.77), equating to a 71% relative risk reduction . A meta-analysis of 8 RCTs (n=2368) confirmed that eldecalcitol reduced overall osteoporotic fracture risk (RR 0.70; 95% CI 0.55–0.88; P=0.003) and vertebral fracture risk (RR 0.74; 95% CI 0.55–0.98; P=0.038), with subgroup analyses showing superiority over alfacalcidol .
| Evidence Dimension | Vertebral fracture incidence at 36 months |
|---|---|
| Target Compound Data | 13.4% (eldecalcitol 0.75 μg/day) |
| Comparator Or Baseline | 17.5% (alfacalcidol 1.0 μg/day) |
| Quantified Difference | Absolute risk reduction 4.1%; relative risk reduction 26%; hazard ratio 0.74 |
| Conditions | Phase III randomized, double-blind, active-comparator trial; n=1054 osteoporotic patients; 36-month follow-up; vitamin D-sufficient population |
Why This Matters
The fracture risk reduction is derived from a large head-to-head trial against the most closely related clinical alternative, providing the highest level of evidence for therapeutic differentiation.
- [1] Matsumoto T, et al. A new active vitamin D3 analog, eldecalcitol, prevents the risk of osteoporotic fractures—a randomized, active comparator, double-blind study. Bone. 2011;49(4):605-612. doi:10.1016/j.bone.2011.06.023. View Source
- [2] Jiang Y, et al. Efficacy and Safety of Eldecalcitol for Osteoporosis: A Meta-Analysis of Randomized Controlled Trials. Front Endocrinol. 2022;13:854439. doi:10.3389/fendo.2022.854439. View Source
